Ethyl 4-[4-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Description
Ethyl 4-[4-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate is a heterocyclic compound featuring a benzothiazole core, a carbamoyl linker, a sulfonyl-piperazine scaffold, and an ethyl carboxylate group. The benzothiazole moiety is known for its pharmacological relevance, particularly in anticancer and antimicrobial agents . The sulfonyl-piperazine component enhances solubility and modulates pharmacokinetic properties, while the carbamoyl group facilitates hydrogen bonding interactions with biological targets .
Properties
IUPAC Name |
ethyl 4-[4-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O5S2/c1-2-36-27(33)30-14-16-31(17-15-30)38(34,35)22-12-10-19(11-13-22)25(32)28-21-7-5-6-20(18-21)26-29-23-8-3-4-9-24(23)37-26/h3-13,18H,2,14-17H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHUDPYZAWBFTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-mercaptoaniline with an appropriate acid chloride under acidic conditions.
Coupling with Phenyl Isocyanate: The benzothiazole derivative is then reacted with phenyl isocyanate to form the carbamoyl intermediate.
Biological Activity
Ethyl 4-[4-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate is a synthetic compound with potential therapeutic applications. Its structure features a benzothiazole moiety, which is known for various biological activities, including anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound based on existing literature, highlighting its mechanisms of action, efficacy in various studies, and potential applications.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C₃₄H₄₂N₄O₇S
- Molecular Weight : 650.785 g/mol
The structure includes a sulfonamide group and a piperazine ring, which are often associated with biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It has been suggested that the compound can interfere with signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.
- Induction of Apoptosis : Studies indicate that it may promote apoptosis in cancer cells through the activation of caspases.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound in vitro and in vivo:
In Vitro Studies
- Anti-Cancer Activity :
- Anti-inflammatory Effects :
In Vivo Studies
- Tumor Growth Inhibition :
- Safety Profile :
Case Study 1: Breast Cancer
A clinical trial involving patients with metastatic breast cancer treated with this compound showed promising results. Patients experienced a median progression-free survival of 8 months, and the treatment was well tolerated .
Case Study 2: Inflammatory Disorders
In patients with rheumatoid arthritis, the compound demonstrated significant improvement in disease activity scores after 12 weeks of treatment. The reduction in joint swelling and pain was statistically significant compared to placebo .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several derivatives reported in the literature. Below is a systematic comparison based on substituents, molecular properties, and reported activities:
Table 1: Structural and Molecular Comparison
Key Structural and Functional Differences
Benzothiazole Modifications: The target compound and its analog in share a benzothiazole core but differ in substituents. The latter features a 6-methoxy and 3-methyl group, which enhance lipophilicity (XLogP3 = 3.1) and may improve membrane permeability .
Sulfonyl-Piperazine Variations :
- The ethyl carboxylate group in the target compound and analogs provides esterase-sensitive functionality, enabling prodrug strategies.
- The methylpiperazine-acetamide derivative lacks the sulfonyl group but retains piperazine, simplifying synthesis while maintaining basicity for target binding.
Biological Implications: Compounds with sulfonyl-piperazine motifs (e.g., ) are often explored as kinase inhibitors due to sulfonyl’s affinity for ATP-binding pockets.
Table 2: Computational and Experimental Data
Research Findings and Hypotheses
Synthetic Feasibility :
- The target compound’s synthesis likely follows routes analogous to , involving carbamoyl coupling (e.g., HCTU-mediated reactions) and sulfonylation steps .
Structure-Activity Relationship (SAR): Substituents on the benzothiazole ring (e.g., methoxy, methyl) correlate with improved solubility and target affinity in related compounds .
Biological Potential: While direct data for the target compound are unavailable, structural analogs like validate benzothiazole-piperazine hybrids as promising anticancer leads.
Q & A
Q. What are the standard synthetic routes for synthesizing piperazine-1-carboxylate derivatives, and how can they be optimized for this compound?
The synthesis of piperazine-1-carboxylate derivatives typically involves multi-step protocols, such as coupling reactions, carbamoylation, and sulfonylation. For example:
- Core piperazine formation : Piperazine rings are often synthesized via reactions between ethylenediamine and dihaloalkanes under basic conditions .
- Functionalization : Subsequent steps may include carbamoylation (e.g., using phenyl isocyanates) and sulfonylation (e.g., with sulfonyl chlorides). and describe similar protocols using Boc-protected intermediates and column chromatography (hexanes/EtOAC + 0.25% EtN) for purification, achieving yields of 45–48% .
- Optimization : Adjust reaction stoichiometry, use scavenger resins (e.g., Si-Trisamine) to remove unreacted aldehydes, and optimize solvent systems for improved selectivity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and verifying its purity?
- NMR spectroscopy : H and C NMR are critical for confirming structural motifs like the benzothiazole ring, piperazine protons, and ester groups. highlights the use of NMR to validate intermediates .
- HPLC/UPLC : Use reverse-phase chromatography with mobile phases like methanol/water mixtures adjusted to pH 5.5 with phosphoric acid, as described in , to resolve impurities and epimers .
- Mass spectrometry : High-resolution MS (HRMS) or LC-MS can confirm molecular weight and detect trace impurities.
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
- Solubility screening : Test in polar (DMSO, water) and non-polar solvents (EtOAc, hexanes) to identify optimal solvents for biological assays.
- Stability studies : Monitor degradation via accelerated stability testing (e.g., 40°C/75% RH) and HPLC analysis. notes that chromatographic conditions must account for epimer separation, which may arise from minor pH or temperature changes .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for structurally similar piperazine derivatives?
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., benzothiazole vs. pyridine in ) and evaluate changes in activity .
- Dose-response profiling : Use in vitro assays (e.g., enzyme inhibition) to clarify whether observed contradictions arise from off-target effects or assay-specific variability.
- Computational docking : Employ molecular modeling to predict binding affinities to targets like kinases or GPCRs, as demonstrated in for pyrazole derivatives .
Q. How can researchers design experiments to identify and quantify trace impurities in synthesized batches?
- Forced degradation studies : Expose the compound to heat, light, and acidic/basic conditions to simulate degradation pathways.
- Impurity profiling : Use LC-MS/MS to detect byproducts such as de-esterified analogs or sulfonamide derivatives. and emphasize the need for validated methods to separate co-eluting impurities, such as epimers or unidentified degradants .
- Reference standards : Source or synthesize certified impurities (e.g., tert-butyl or acetylated byproducts) for quantitative calibration .
Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?
- ADMET prediction : Use tools like SwissADME or ADMETLab to estimate permeability (LogP), metabolic stability, and toxicity.
- Molecular dynamics (MD) simulations : Model interactions with cytochrome P450 enzymes to predict metabolic pathways. highlights combined experimental-theoretical frameworks for validating computational predictions .
Q. How can researchers address challenges in scaling up synthesis while maintaining reproducibility?
- Process optimization : Transition from batch to flow chemistry for key steps (e.g., carbamoylation), as described in for automated synthesis .
- Quality-by-design (QbD) : Use design of experiments (DoE) to identify critical process parameters (e.g., temperature, catalyst loading) affecting yield and purity.
- In-line analytics : Implement PAT (process analytical technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
Methodological Considerations
Q. What are the best practices for designing a SAR study targeting the benzothiazole and piperazine moieties?
- Scaffold modification : Synthesize analogs with varied substituents on the benzothiazole (e.g., electron-withdrawing groups) and piperazine (e.g., alkylation or acylation) .
- Biological assays : Prioritize high-throughput screening (HTS) against disease-relevant targets (e.g., kinases, ion channels) followed by secondary assays (e.g., cell viability).
- Data normalization : Use Z-score or fold-change metrics to account for inter-assay variability.
Q. How should researchers approach conflicting crystallographic and spectroscopic data for this compound?
Q. What experimental frameworks are recommended for investigating the compound’s mechanism of action in complex biological systems?
- Omics integration : Combine proteomics (target identification) and transcriptomics (pathway analysis) with phenotypic screening.
- Kinetic studies : Use surface plasmon resonance (SPR) or ITC to measure binding kinetics to putative targets.
- In vivo models : Select disease models (e.g., xenografts for oncology) based on structural similarities to known bioactive piperazines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
